(R)-tert-butyl 2-methylaziridine-1-carboxylate

Catalog No.
S3016593
CAS No.
129319-91-1
M.F
C8H15NO2
M. Wt
157.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl 2-methylaziridine-1-carboxylate

CAS Number

129319-91-1

Product Name

(R)-tert-butyl 2-methylaziridine-1-carboxylate

IUPAC Name

tert-butyl (2R)-2-methylaziridine-1-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1

InChI Key

VQLIJOWSVJKBFP-VJSCVCEBSA-N

SMILES

CC1CN1C(=O)OC(C)(C)C

solubility

not available

(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative featuring a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1] This structure combines the high ring strain of the aziridine, which facilitates stereospecific ring-opening reactions, with a specific (R)-stereoconfiguration at the C2 position. The Boc protecting group modulates the reactivity of the aziridine nitrogen, making the compound a versatile and stable precursor for introducing well-defined chiral amine functionalities in the asymmetric synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical development.[2][3]

Substituting this compound with its racemate, the (S)-enantiomer, or an aziridine with a different N-protecting group is often unviable in multi-step synthesis. The use of a racemic precursor would yield a difficult-to-separate mixture of diastereomeric products, compromising the yield and purity of the final active ingredient. The (S)-enantiomer would lead to the incorrect stereoisomer, which can have drastically different biological activity or toxicity.[4] Furthermore, the N-Boc group is specifically chosen for its reliable performance in nucleophilic ring-opening reactions and its mild deprotection conditions under acidic treatment, a feature not shared by more robust groups like tosyl (Ts) or less stable protecting groups, which can alter reaction pathways and compatibility with other functional groups.[5]

Superior Regioselectivity in Ring-Opening vs. Other N-Activating Groups

The choice of the N-activating group is critical for controlling the regioselectivity of aziridine ring-opening. In a study on activated aziridine-2-carboxylates, N-Boc and N-Cbz protected variants showed complete regioselectivity upon nucleophilic attack with fluoride, yielding the corresponding α-fluoro-β-alanine derivative.[6] In contrast, aziridines activated by other common groups, such as sulfonyls, can lead to mixtures of regioisomers. This high regioselectivity simplifies purification and maximizes the yield of the desired isomer, a crucial factor in process efficiency and cost-effectiveness.

Evidence DimensionRegioselectivity of Nucleophilic Ring-Opening
Target Compound DataComplete regioselective ring-opening observed for N-Boc activated aziridine-2-carboxylates.[6]
Comparator Or BaselineOther activating groups can result in mixtures of regioisomers depending on the nucleophile and substrate.
Quantified DifferenceQualitatively complete (100%) vs. potentially lower regioselectivity.
ConditionsRing-opening of activated methyl aziridine-2-carboxylates with [18F]fluoride.[6]

Ensuring the formation of a single, correct regioisomer avoids costly and difficult purification steps, directly impacting project timelines and budgets.

Process Advantage: Boc Group Enables Mild Deprotection Not Possible with Sulfonyl Groups

The N-Boc group provides a distinct process advantage over N-sulfonyl groups (e.g., tosyl, nosyl), which are also used to activate aziridines. While N-sulfonyl groups often require harsh reductive conditions for removal, the N-Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[5] This orthogonality is critical in complex syntheses, preserving sensitive functional groups elsewhere in the molecule that would be degraded by the conditions needed to remove a sulfonyl group. This simplifies the overall synthetic route and broadens substrate scope.

Evidence DimensionDeprotection Conditions
Target Compound DataCleanly removed using mild acidic conditions (e.g., TFA).[5]
Comparator Or BaselineN-Sulfonyl groups often require strong reducing agents and harsh conditions for removal.
Quantified DifferenceMild acidic treatment vs. harsh reduction.
ConditionsPost-polymerization deprotection of N-activated polyaziridines.[5]

This allows for more flexible and efficient synthetic planning, reducing the number of steps and protecting the integrity of complex, high-value molecules.

Enables Stereospecific C-C Bond Formation with Organocuprates

Chiral N-protected 2-methylaziridines are valuable substrates for stereospecific ring-opening with carbon nucleophiles like organocuprates (Gilman reagents).[7][8] This reaction proceeds via an SN2 mechanism, inverting the stereochemistry at the point of attack and creating a new stereocenter with high fidelity. Using the (R)-enantiomer allows for the predictable synthesis of chiral β-substituted amines. In contrast, using a racemic starting material would result in a 1:1 mixture of enantiomeric products, defeating the purpose of an asymmetric synthesis.

Evidence DimensionStereochemical Outcome
Target Compound DataPredictable formation of a single enantiomer of the product.
Comparator Or BaselineRacemic 2-methylaziridine yields a racemic (1:1) mixture of product enantiomers.
Quantified DifferenceHigh enantiomeric excess vs. 0% enantiomeric excess.
ConditionsRegioselective ring-opening of N-protected 2-methyl-aziridine with organocuprates.[7]

For synthesizing enantiopure drugs or fine chemicals, starting with the correct chiral building block is non-negotiable to achieve the desired biological effect and meet regulatory standards.

Asymmetric Synthesis of Chiral β-Amino Alcohols and 1,2-Diamines

This compound is a preferred precursor for creating chiral β-amino alcohols and diamines, which are key structural motifs in many pharmaceuticals. The highly regioselective and stereospecific ring-opening with oxygen or nitrogen nucleophiles ensures the transfer of the (R)-stereochemistry into the product with high fidelity, making it a reliable choice for building these critical pharmacophores.

Controlled Synthesis of Pharmaceutical Intermediates

In multi-step syntheses of active pharmaceutical ingredients (APIs), the predictable reactivity and mild deprotection of the N-Boc group make this reagent ideal. It allows for the introduction of a chiral amine unit early in a synthetic sequence while being compatible with a wide range of subsequent chemical transformations, avoiding the harsh conditions required by alternative N-protecting groups like sulfonyls.[5]

Stereospecific Introduction of Alkyl Chains via Organocuprate Chemistry

When a synthetic route requires the stereospecific formation of a C-C bond next to a nitrogen atom, this compound serves as an excellent electrophile. Its reaction with organocuprates provides a reliable method for constructing chiral amine scaffolds containing specific alkyl groups, a common requirement in the development of new chemical entities.[7]

XLogP3

1.3

Dates

Last modified: 08-17-2023

Explore Compound Types